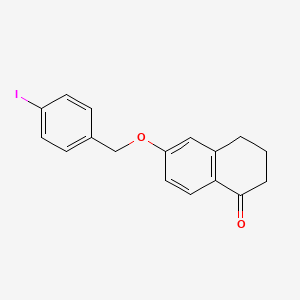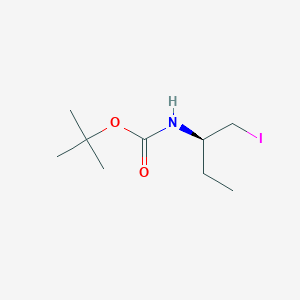
(R)-tert-Butyl (1-iodobutan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl (1-iodobutan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely utilized in various fields due to their chemical stability and ability to modulate biological properties. This compound, specifically, is known for its applications in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-iodobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with ®-1-iodobutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of ®-tert-Butyl (1-iodobutan-2-yl)carbamate follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process involves techniques such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
®-tert-Butyl (1-iodobutan-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding butyl carbamate.
Oxidation Reactions: Oxidation can lead to the formation of iodinated by-products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in solvents like DMF or THF.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
The major products formed from these reactions include various substituted carbamates, reduced carbamates, and oxidized iodinated compounds.
Aplicaciones Científicas De Investigación
®-tert-Butyl (1-iodobutan-2-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Utilized in the study of enzyme interactions and inhibition.
Industrial Applications: Employed in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl (1-iodobutan-2-yl)carbamate involves its interaction with biological targets through its carbamate moiety. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Butyl iodide (1-iodobutane): An iodo derivative of butane used as an alkylating agent.
Iodopropynyl butylcarbamate: A water-soluble preservative used in various industries.
Uniqueness
®-tert-Butyl (1-iodobutan-2-yl)carbamate is unique due to its specific structure, which combines the properties of both carbamates and iodinated compounds. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C9H18INO2 |
|---|---|
Peso molecular |
299.15 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-1-iodobutan-2-yl]carbamate |
InChI |
InChI=1S/C9H18INO2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)/t7-/m1/s1 |
Clave InChI |
BOMZZPKYLGOCKD-SSDOTTSWSA-N |
SMILES isomérico |
CC[C@H](CI)NC(=O)OC(C)(C)C |
SMILES canónico |
CCC(CI)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


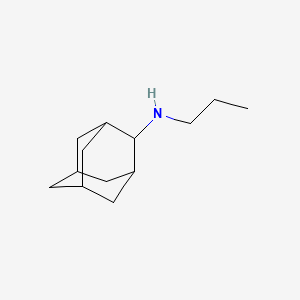
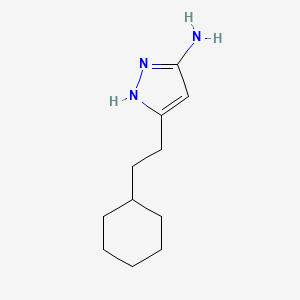

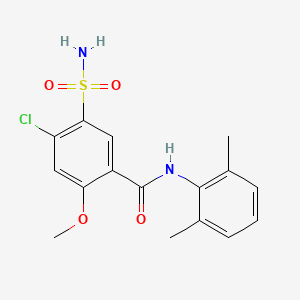
![2-amino-N-ethyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B13084984.png)
![3,4-Dimethyl-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13084991.png)

![(1S,4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13085013.png)

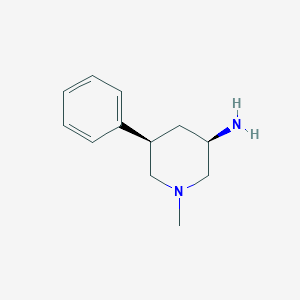
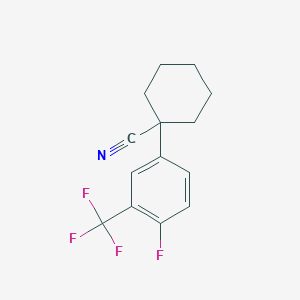
![7-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13085031.png)
![2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13085032.png)
